molecular formula C9H16N2O B8057674 2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone

Cat. No.: B8057674
M. Wt: 168.24 g/mol
InChI Key: IWEKUJGINOFXEC-UHFFFAOYSA-N
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Description

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone is a high-purity chemical compound offered for research and development purposes. This molecule features a 5,5-dimethylcyclohex-2-enone core substituted with both amino and aminomethyl functional groups, making it a potentially versatile intermediate in organic synthesis. Enaminones, a class to which the core structure is related, are recognized as valuable building blocks for the construction of nitrogen-containing heterocycles and have been investigated for various physiological activities in research settings (Molecules 2013). Specifically, structurally related enaminone analogs have been studied for their potential anticonvulsant properties (Eur. J. Med. Chem. 2002). The presence of multiple reactive sites on this molecule provides researchers with opportunities for further chemical modification and diversification. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-9(2)3-6(5-10)8(11)7(12)4-9/h3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEKUJGINOFXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)N)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-cyclohexanedione with aminomethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Chemical Reactions Analysis

Enamine Formation and Condensation Reactions

The amino and aminomethyl groups facilitate condensation reactions with carbonyl compounds. For example:

  • Schiff Base Formation : Reacts with aldehydes or ketones to form imine derivatives. This is exemplified in the synthesis of ligands like 3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one via condensation of 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux .

Reaction Type Conditions Key Product Yield Ref.
CondensationReflux with 4-aminoacetophenone3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one~90%

Nucleophilic Additions

The α,β-unsaturated ketone moiety enables Michael addition with nucleophiles (e.g., amines, thiols):

  • Amine Addition : Reacts with secondary amines to form β-amino ketone derivatives.

  • Thiol Addition : Forms thioether adducts under basic conditions .

Nucleophile Conditions Product Notes
Primary aminesSolvent-free, PPA-SiO₂ catalyst, 70°Cβ-EnaminonesUp to 90% yield
HydrazinesEthanol, refluxHydrazone derivativesEnhanced reactivity

Acylation and Alkylation

The primary aminomethyl group undergoes acylation with acyl chlorides or alkylation with alkyl halides:

  • Acylation : Forms amides in the presence of triethylamine (e.g., acetyl chloride yields N-acetyl derivatives) .

  • Alkylation : Reacts with benzyl bromide via Ullmann coupling using CuI and L-proline .

Reaction Reagents Conditions Application
AcylationAcetyl chloride, Et₃NTHF, 0°C → RTProdrug synthesis
Ullmann CouplingCuI, K₃PO₄, L-proline, DMSOMicrowave, 100°CAntiviral intermediates

Reduction and Ring-Opening

The enone system can be selectively reduced:

  • Catalytic Hydrogenation : Converts the enone to a cyclohexanol derivative.

  • Zinc Reduction : Reduces α,β-unsaturation to form saturated ketones, as seen in the synthesis of 5,5-dimethylcyclohexanone .

Reduction Method Reagents Product Ref.
Zn/HClEt₂O, -20°C → 0°C5,5-dimethylcyclohexanone
LiAlH₄THF, reflux3-aminomethyl-5,5-dimethylcyclohexanol

Metal Complexation

The amino groups act as ligands for transition metals, forming complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II). These complexes are stabilized through chelation involving the enaminone oxygen and amine nitrogen .

Metal Ion Ligand System Application
Cu(II)[Cu(L)(3-aminophenol)]Catalytic or biomedical uses
Zn(II)[Zn(L)(3-aminophenol)]Potential enzyme inhibition

Acid/Base-Mediated Rearrangements

Under acidic conditions, the enaminone undergoes tautomerization , shifting between keto-enol forms. This property is critical in its role as a synthetic intermediate for heterocycles (e.g., pyridines, pyrroles) .

Scientific Research Applications

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone, often referred to as a derivative of cyclohexenone, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in medicinal chemistry, organic synthesis, and materials science, supported by comprehensive data tables and documented case studies.

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of cyclohexenone compounds exhibit promising anticancer properties. For instance, studies have shown that this compound derivatives can inhibit specific cancer cell lines by inducing apoptosis through the modulation of apoptotic pathways.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism was attributed to the activation of caspase-3 and caspase-9 pathways, leading to programmed cell death.

Organic Synthesis

Building Block for Synthesis
The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its ability to undergo nucleophilic additions makes it a valuable precursor for synthesizing more complex structures.

Synthesis Pathway : The compound can be synthesized from readily available starting materials through a multi-step reaction involving amination and cyclization processes. For example:

  • Amination Reaction : Reacting 5,5-dimethylcyclohexanone with ammonia or primary amines under catalytic conditions.
  • Cyclization : Subsequent treatment with formaldehyde leads to the formation of the desired cyclohexenone derivative.

Materials Science

Polymeric Applications
Recent studies have explored the use of cyclohexenone derivatives in polymer chemistry, particularly in the development of new materials with enhanced thermal stability and mechanical properties.

Case Study : Research published in Polymer Science highlighted the incorporation of this compound into polyurethanes, resulting in materials with improved tensile strength and thermal resistance compared to traditional formulations.

Mechanism of Action

The mechanism by which 2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone exerts its effects involves interactions with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone are best contextualized by comparing it with analogous cyclohexenone derivatives. Below is a detailed analysis:

Structural Analogues

Compound Name Substituents Key Structural Features References
3-Amino-5,5-dimethylcyclohex-2-enone -NH₂ at C3 Lacks the aminomethyl group at C3; simpler enaminone structure.
5,5-Dimethyl-3-(phenylamino)cyclohex-2-enone -NHC₆H₅ at C3 Phenylamino group introduces aromaticity; forms N–H⋯O hydrogen bonds in crystal packing.
3-[(2-Amino-5-nitrophenyl)amino]-5,5-dimethylcyclohex-2-enone -NH(2-NO₂-C₆H₃NH₂) at C3 Nitro-substituted aniline moiety; exhibits envelope conformation in cyclohexene ring.
3-(2,3-Dichlorostyryl)-5,5-dimethylcyclohex-2-enone -CH=CH(2,3-Cl₂C₆H₃) at C3 Styryl group with electron-withdrawing Cl atoms; used in dye-sensitized solar cells.
5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone -NHCH₂CH₂-piperazine at C3 Piperazine substituent enhances basicity; potential CNS activity.

Physicochemical Properties

Property This compound 3-Amino-5,5-dimethylcyclohex-2-enone 3-(2,3-Dichlorostyryl)-5,5-dimethylcyclohex-2-enone
Melting Point (°C) Not reported 160–162 (recrystallized from EtOAc) High (similar to reference compound)
Solubility Moderate in ethanol Low in water Good in organic solvents
Crystal Packing Likely N–H⋯O H-bonding (inferred) N–H⋯O and C–H⋯π interactions π-π stacking (3.498–3.663 Å)

Research Findings and Trends

Reactivity: The aminomethyl group in this compound enhances its participation in MCRs compared to mono-amino derivatives, enabling diverse heterocyclic scaffolds .

Conformational Dynamics : Envelope conformations (Q = 0.443–0.448 Å) in nitro-substituted analogues highlight flexibility, which may influence binding in biological targets .

Green Synthesis: Ionic liquids (e.g., [Bmim][BF₄]) improve yields and reduce reaction times for amino-substituted cyclohexenones .

Biological Activity

2-Amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone, also known as a β-enaminone derivative, has gained attention in recent years due to its diverse biological activities and potential therapeutic applications. This compound is characterized by its unique structural features that contribute to its reactivity and interaction with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2OC_{14}H_{18}N_2O. Its structure includes a cyclohexene ring with two amino groups and a ketone functionality, which are crucial for its biological activity. The compound's stereochemistry can influence its pharmacological properties significantly.

Synthesis

Recent studies have reported efficient synthetic routes for β-enaminones, including this compound. For instance, a solvent-free method utilizing PPA-SiO₂ as a catalyst has shown high yields and selectivity for various functional groups present in the reaction substrates .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that β-enaminones possess antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms .

Microorganism Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Anticonvulsant Activity

The anticonvulsant potential of β-enaminones has also been explored. A study highlighted the synthesis of regioisomeric amino enones that exhibited anticonvulsant properties in animal models . The mechanism is believed to involve modulation of neurotransmitter systems.

Cytotoxicity and Antitumor Activity

Cytotoxic effects against various cancer cell lines have been reported for β-enaminones. In vitro studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and mitochondrial dysfunction .

Cell Line IC50 (µM) Reference
HeLa20
MCF-715
A54925

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.
  • DNA Interaction : Similar compounds have been shown to intercalate DNA, leading to cytotoxic effects.

Case Studies

  • Antimicrobial Efficacy : A case study evaluated the effectiveness of β-enaminones against resistant bacterial strains. The results indicated a promising alternative for antibiotic-resistant infections .
  • Antitumor Activity in Vivo : Another study assessed the antitumor efficacy of a related enaminone in mice models bearing tumor xenografts. Results showed significant tumor reduction compared to control groups .

Q & A

Basic: What are the established synthetic routes for 2-amino-3-(aminomethyl)-5,5-dimethylcyclohex-2-enone?

The compound is typically synthesized via condensation reactions between dimedone (5,5-dimethylcyclohexane-1,3-dione) and substituted aniline derivatives. For example:

  • Protocol : Reflux dimedone with a 1:1 molar ratio of 4-nitrophenylenediamine in a 1:1 (v/v) mixture of acetic acid and ethanol for 3 hours. Crystallization in ethanol yields orange crystals .
  • Key considerations : Acid catalysis (acetic acid) promotes enamine formation, while ethanol aids in solubility and crystallization. Purity is verified via melting point analysis (e.g., 481 K) and spectral data (FT-IR, NMR) .

Advanced: How do crystallographic parameters resolve structural ambiguities in derivatives of this compound?

X-ray diffraction (XRD) reveals conformational diversity. For example:

  • Puckering analysis : Cyclohexene rings adopt envelope conformations with distinct puckering parameters (Q, θ, φ). In one study, molecule A had Q = 0.443 Å, θ = 126.3°, while molecule B showed Q = 0.448 Å, θ = 51.6°, indicating directional differences in ring distortion .
  • Hydrogen bonding : Intermolecular N–H···O and C–H···O bonds (e.g., N1A–H1NA···O1B) stabilize the crystal lattice. Aromatic stacking interactions (Cg⋯Cg = 3.498–3.663 Å) further contribute to packing .
  • Software : SHELXTL/SHELXL is used for refinement, with WinGX and ORTEP for visualization .

Basic: What spectroscopic techniques confirm the identity of this compound?

  • FT-IR : Detects enamine C=N stretching (~1600 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹).
  • NMR :
    • ¹H NMR : Signals at δ 1.0–1.2 ppm (dimethyl groups), δ 5.5–6.5 ppm (vinyl protons), and δ 6.8–8.0 ppm (aromatic protons).
    • ¹³C NMR : Peaks for carbonyl carbons (~200 ppm) and sp² carbons (~120–140 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 247 for C₁₃H₁₅N₂O₂) confirm molecular weight .

Advanced: How do reaction conditions influence regioselectivity in heterocyclic synthesis using this compound?

The compound serves as a precursor for polyhydroquinolines:

  • Protocol : React with arylaldehydes and malononitrile in ethanol using triethylamine (TEA) as a catalyst. Reflux for 10 hours yields N-phenyl-4-aryl-polyhydroquinolines.
  • Key variables :
    • Molar ratios : 1:1:1.2 (compound:aldehyde:malononitrile) optimizes yield.
    • Catalyst : TEA enhances nucleophilic attack by deprotonating intermediates .

Basic: What precautions ensure successful crystallization of this compound?

  • Solvent selection : Ethanol is ideal due to moderate polarity and volatility.
  • Cooling rate : Slow cooling (0.5–1°C/min) minimizes defects.
  • Seed crystals : Introduce small pre-formed crystals to induce nucleation .

Advanced: How do computational methods complement experimental data in analyzing puckering dynamics?

  • Cremer-Pople parameters : Define puckering amplitude (Q) and phase angles (θ, φ) to quantify ring non-planarity. For example, θ > 90° indicates a "boat-like" distortion, while θ < 90° suggests "half-chair" conformers .
  • Software : Gaussian or ORCA calculates energy minima for puckered states, while XPin (SHELXTL) overlays experimental and theoretical geometries .

Basic: How is purity assessed post-synthesis?

  • Melting point : Sharp melting range (e.g., 481 K ± 1 K) indicates high purity.
  • Chromatography : TLC (Rf comparison) or HPLC (retention time) identifies impurities.
  • Elemental analysis : Matches calculated vs. observed C/H/N/O percentages .

Advanced: What strategies resolve contradictions in hydrogen-bonding networks across studies?

  • Temperature-dependent XRD : Vary data collection temperatures (e.g., 100 K vs. 298 K) to assess thermal motion effects.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., dₙₒᵣₘ) and identifies weak C–H···π contacts missed in routine refinement .

Basic: What safety protocols apply when handling this compound?

  • PPE : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to amine volatility.
  • Waste disposal : Neutralize acidic byproducts before aqueous disposal .

Advanced: How does steric hindrance from the 5,5-dimethyl group affect reactivity?

  • Steric effects : The bulky dimethyl group at C5 restricts access to the carbonyl group, reducing nucleophilic attack at C3.
  • Kinetic studies : Compare reaction rates with non-methylated analogs (e.g., cyclohex-2-enone derivatives) using UV-Vis or stopped-flow techniques .

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